molecular formula C10H8N6O2 B1218042 2-Pyrimidinamine, 4-((1-methyl-5-nitro-1H-imidazol-2-yl)ethynyl)- CAS No. 53347-38-9

2-Pyrimidinamine, 4-((1-methyl-5-nitro-1H-imidazol-2-yl)ethynyl)-

Cat. No. B1218042
CAS RN: 53347-38-9
M. Wt: 244.21 g/mol
InChI Key: QUTHCURCAWPHIN-UHFFFAOYSA-N
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Description

“2-Pyrimidinamine, 4-((1-methyl-5-nitro-1H-imidazol-2-yl)ethynyl)-” is a compound that contains both pyrimidinamine and imidazole groups . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

properties

IUPAC Name

4-[2-(1-methyl-5-nitroimidazol-2-yl)ethynyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h4-6H,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHCURCAWPHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#CC2=NC(=NC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201506
Record name F 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine

CAS RN

53347-38-9
Record name F 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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